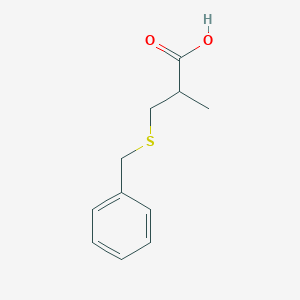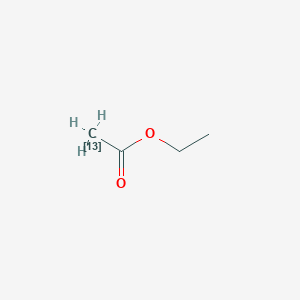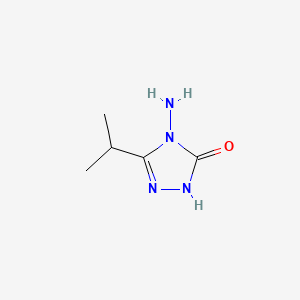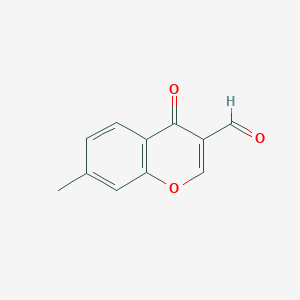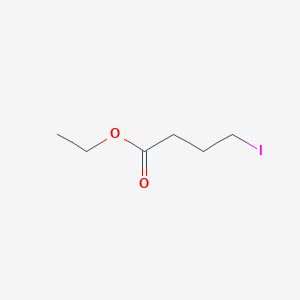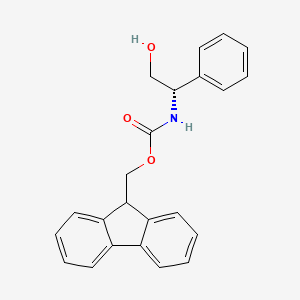
6-Fluoro-2,2-dimethyl-4-chromanone
概要
説明
6-Fluoro-2,2-dimethylchroman-4-one is a chemical compound that belongs to the class of chromanonesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
6-Fluoro-2,2-dimethylchroman-4-one is a versatile compound with numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes related to aging diseases.
Medicine: Explored for its therapeutic potential in drug synthesis and development.
Industry: Utilized in the development of catalysts and in dye-sensitized solar cells (DSSCs).
作用機序
Target of Action
Chromanone compounds, which are structurally similar, have been found to exhibit a wide range of pharmacological activities
Mode of Action
Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is required to elucidate the specific interactions of 6-Fluoro-2,2-dimethyl-4-chromanone with its targets.
Biochemical Pathways
Chromanone analogs have been associated with diverse biological activities, suggesting that they may interact with multiple pathways
Result of Action
Given the diverse biological activities associated with chromanone analogs , it is likely that this compound may have multiple effects at the molecular and cellular levels
生化学分析
Biochemical Properties
The biochemical properties of 6-Fluoro-2,2-dimethyl-4-chromanone are not well-studied. It is known that the fluorine group enhances the lipophilicity of this compound, and also favors further functionalization via nucleophilic aromatic substitution .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that the compound can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to Dye-Sensitized Solar Cells (DSSCs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2-dimethylchroman-4-one typically involves the use of fluorinated building blocks and chromanone derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 6-Fluoro-2,2-dimethylchroman-4-one often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
化学反応の分析
Types of Reactions
6-Fluoro-2,2-dimethylchroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Substitution: The fluorine group enhances the lipophilicity of the compound and favors further functionalization via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as a catalyst for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Aromatized chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
特性
IUPAC Name |
6-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJMDEXLUJRBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453826 | |
| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-73-3 | |
| Record name | 6-FLUORO-2,2-DIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
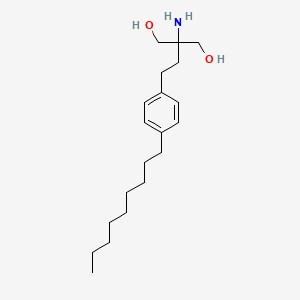
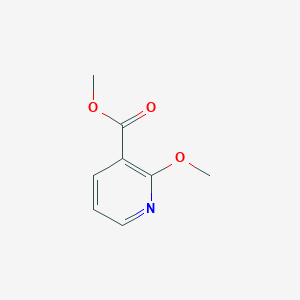
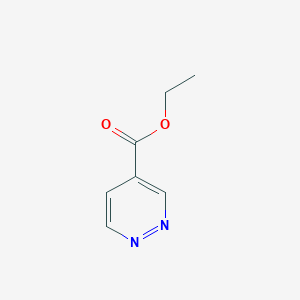
![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)
